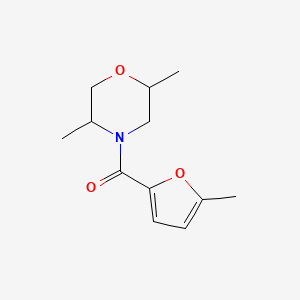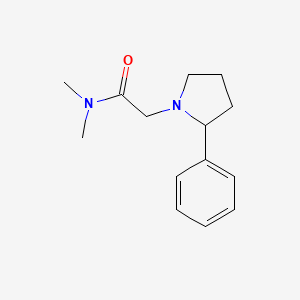![molecular formula C14H16N2O3 B7571398 1-[3-[(5-Propan-2-yl-1,2,4-oxadiazol-3-yl)methoxy]phenyl]ethanone](/img/structure/B7571398.png)
1-[3-[(5-Propan-2-yl-1,2,4-oxadiazol-3-yl)methoxy]phenyl]ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[3-[(5-Propan-2-yl-1,2,4-oxadiazol-3-yl)methoxy]phenyl]ethanone, also known as OPM-2, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. OPM-2 belongs to the class of oxadiazole derivatives and has been shown to exhibit a range of biochemical and physiological effects. In
作用机制
1-[3-[(5-Propan-2-yl-1,2,4-oxadiazol-3-yl)methoxy]phenyl]ethanone exerts its effects by binding to and modulating the activity of various ion channels and receptors in the brain. Specifically, this compound has been shown to interact with GABA-A receptors, NMDA receptors, and voltage-gated calcium channels. By modulating the activity of these targets, this compound can alter neuronal excitability and synaptic transmission, leading to changes in behavior and physiology.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In animal models, this compound has been shown to increase GABAergic neurotransmission, reduce glutamatergic neurotransmission, and decrease calcium influx into neurons. These effects are thought to underlie the anxiolytic and antidepressant-like effects of this compound observed in behavioral assays.
实验室实验的优点和局限性
One advantage of using 1-[3-[(5-Propan-2-yl-1,2,4-oxadiazol-3-yl)methoxy]phenyl]ethanone in lab experiments is its specificity for certain ion channels and receptors. By targeting specific molecular targets, this compound can provide insights into the mechanisms underlying neuronal excitability and synaptic transmission. However, one limitation of this compound is its relatively low potency compared to other compounds targeting the same molecular targets. Additionally, the effects of this compound may be dependent on the experimental conditions and the specific model system used.
未来方向
There are several potential future directions for research on 1-[3-[(5-Propan-2-yl-1,2,4-oxadiazol-3-yl)methoxy]phenyl]ethanone. One area of interest is the development of more potent analogs of this compound that can more effectively modulate the activity of its molecular targets. Another area of interest is the investigation of the long-term effects of this compound on neuronal function and behavior. Finally, the potential therapeutic applications of this compound for psychiatric disorders warrant further investigation.
合成方法
The synthesis of 1-[3-[(5-Propan-2-yl-1,2,4-oxadiazol-3-yl)methoxy]phenyl]ethanone involves the reaction of 3-(5-propan-2-yl-1,2,4-oxadiazol-3-yl)anisole with ethyl benzoylacetate in the presence of a catalyst. The reaction proceeds via a nucleophilic substitution mechanism and yields this compound as the final product. The purity of the synthesized compound can be determined using various analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
科学研究应用
1-[3-[(5-Propan-2-yl-1,2,4-oxadiazol-3-yl)methoxy]phenyl]ethanone has been shown to have potential applications in scientific research, particularly in the field of neuroscience. Studies have demonstrated that this compound can modulate the activity of certain ion channels and receptors in the brain, leading to alterations in neuronal excitability and synaptic transmission. This compound has also been shown to have anxiolytic and antidepressant-like effects in animal models, suggesting its potential as a therapeutic agent for psychiatric disorders.
属性
IUPAC Name |
1-[3-[(5-propan-2-yl-1,2,4-oxadiazol-3-yl)methoxy]phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-9(2)14-15-13(16-19-14)8-18-12-6-4-5-11(7-12)10(3)17/h4-7,9H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFJXNOANUYNKAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=NO1)COC2=CC=CC(=C2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[3-(1,2,4-triazol-1-yl)propyl]oxolane-2-carboxamide](/img/structure/B7571324.png)
![2-[(3,4-Dimethoxyphenyl)sulfonylamino]-5-methylbenzoic acid](/img/structure/B7571343.png)

![N-[(3-ethoxyphenyl)methyl]pyrimidin-2-amine](/img/structure/B7571351.png)
![2-(1H-indol-3-yl)-N-[2-(1-methylimidazol-2-yl)ethyl]acetamide](/img/structure/B7571363.png)


![3,5-dimethyl-N-[4-(1H-pyrazol-5-yl)phenyl]-1,2-oxazole-4-sulfonamide](/img/structure/B7571394.png)

![5-(6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carbonyl)pyrrolidin-2-one](/img/structure/B7571399.png)




